molecular formula C19H18N2O5 B10988877 4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide CAS No. 1251581-31-3

4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

Cat. No.: B10988877
CAS No.: 1251581-31-3
M. Wt: 354.4 g/mol
InChI Key: UYRQEVSOOYNTOY-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is a compound that features a quinoline core substituted with a hydroxy group at the 4-position and a carboxamide group at the 3-position, which is further substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological and pharmacological activities, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other suitable oxidizing agents.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Substitution with 3,4,5-Trimethoxyphenyl Group: The final step involves the substitution of the carboxamide group with the 3,4,5-trimethoxyphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Quinoline-3-carboxamide derivatives with carbonyl groups.

    Reduction: Quinoline-3-carboxamide derivatives with amine groups.

    Substitution: Quinoline-3-carboxamide derivatives with substituted phenyl rings.

Scientific Research Applications

4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of cell death in cancer cells. Additionally, it may interact with receptors and signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxy group but differ in the substitution pattern.

    3,4,5-trimethoxyphenyl derivatives: Compounds with the 3,4,5-trimethoxyphenyl group but different core structures.

Uniqueness

4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is unique due to its specific combination of the quinoline core, hydroxy group, carboxamide group, and 3,4,5-trimethoxyphenyl substitution. This unique structure contributes to its distinct biological and pharmacological activities, making it a valuable compound for research and development.

Properties

CAS No.

1251581-31-3

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O5/c1-24-15-8-11(9-16(25-2)18(15)26-3)21-19(23)13-10-20-14-7-5-4-6-12(14)17(13)22/h4-10H,1-3H3,(H,20,22)(H,21,23)

InChI Key

UYRQEVSOOYNTOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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